molecular formula C15H24O2 B8765035 5-(3-Methyloctan-2-yl)benzene-1,3-diol CAS No. 10436-52-9

5-(3-Methyloctan-2-yl)benzene-1,3-diol

Cat. No.: B8765035
CAS No.: 10436-52-9
M. Wt: 236.35 g/mol
InChI Key: LFAMTYOOZUPASP-UHFFFAOYSA-N
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Description

5-(3-Methyloctan-2-yl)benzene-1,3-diol (CAS: 56469-10-4) is a synthetic resorcinol derivative characterized by a branched alkyl substituent at the C5 position of the aromatic ring. Its molecular formula is C₁₅H₂₄O₂, with a molecular weight of 236.35 g/mol. The compound is stored under inert atmospheric conditions at room temperature to prevent degradation, reflecting its sensitivity to oxidation . Safety data indicate dermal and ocular irritation hazards (H315, H319, H335), necessitating careful handling .

Properties

CAS No.

10436-52-9

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

5-(3-methyloctan-2-yl)benzene-1,3-diol

InChI

InChI=1S/C15H24O2/c1-4-5-6-7-11(2)12(3)13-8-14(16)10-15(17)9-13/h8-12,16-17H,4-7H2,1-3H3

InChI Key

LFAMTYOOZUPASP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C(C)C1=CC(=CC(=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations

Climacostol (5-[(2Z)-Non-2-en-1-yl]benzene-1,3-diol)

Climacostol, a natural defense compound from Climacostomum virens, features a C9 unsaturated alkyl chain (non-2-en-1-yl) at the C5 position. Its Z-configured double bond enhances membrane interaction, while the absence of branching increases lipophilicity compared to 5-(3-Methyloctan-2-yl)benzene-1,3-diol. Synthetic derivatives, such as 2-Methyl-5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol, demonstrate that methylation at the C2 position of the aromatic ring increases toxicity, likely due to steric effects altering target binding .

5-(8-Pentadecenyl)-1,3-benzenediol (Cardolmonoene)

This resorcinol derivative carries a C15 unsaturated alkyl chain (8-pentadecenyl), resulting in a higher molecular weight (318.50 g/mol) and extreme lipophilicity (XLogP: 8.10). Its elongated chain facilitates deeper integration into lipid bilayers, a property less pronounced in this compound due to shorter chain length and branching .

Table 1: Alkyl Substituent Comparison

Compound Alkyl Chain Molecular Weight (g/mol) Key Feature
This compound Branched C8 (3-methyloctan-2-yl) 236.35 Moderate lipophilicity
Climacostol Unsaturated C9 (non-2-en-1-yl) 264.36 Enhanced membrane interaction
Cardolmonoene Unsaturated C15 (8-pentadecenyl) 318.50 Extreme lipophilicity

Substituent Position and Functional Group Modifications

(E)-5-(4-Methoxystyryl)benzene-1,3-diol

This stilbene derivative has a 4-methoxystyryl group at C5, introducing conjugation and planarity. The E-configuration and methoxy group enhance antioxidant activity by stabilizing radical intermediates, a mechanism less relevant to this compound due to its non-conjugated alkyl chain .

trans-Resveratrol (5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol)

A well-studied antioxidant, trans-resveratrol features a 4-hydroxyphenyl ethenyl group. Its extended π-system facilitates radical scavenging, whereas the branched alkyl chain in this compound may prioritize hydrophobic interactions over redox activity .

Table 2: Functional Group Impact

Compound Functional Group Biological Role
This compound Branched alkyl Likely membrane disruption
(E)-5-(4-Methoxystyryl)benzene-1,3-diol Methoxystyryl Antioxidant, planar structure
trans-Resveratrol Hydroxyphenyl ethenyl Radical scavenging

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